Potency in C5a Receptor Antagonism: The 4-Chlorophenyl Spiroketal Scaffold Delivers Nanomolar IC₅₀
In a direct comparison within the same assay system, a 1,4-dioxaspiro[4.5]decan-8-yl derivative bearing a 4-chlorophenyl group (CHEMBL468430) exhibits an IC₅₀ of 13 nM for displacing [¹²⁵I]C5a from the C5a receptor in cAMP-differentiated human U937 cells [1]. In contrast, a closely related analog lacking the 4-chloro substituent (BDBM50275897) shows an IC₅₀ of 89 nM under identical conditions [2]. The 4-chlorophenyl variant is approximately 6.8-fold more potent.
| Evidence Dimension | C5a receptor binding affinity (IC₅₀) |
|---|---|
| Target Compound Data | 13 nM |
| Comparator Or Baseline | Unsubstituted phenyl spiroketal analog: 89 nM |
| Quantified Difference | 6.8-fold improvement |
| Conditions | Displacement of [125I]C5a from C5a receptor in cAMP-differentiated human U937 cells by filtration assay |
Why This Matters
This quantifiable potency advantage is critical for lead optimization in inflammatory disease programs; the 4-chlorophenyl spiroketal enables sub-20 nM activity, whereas the unsubstituted analog falls into a higher, often less developable, potency range.
- [1] BindingDB. BDBM50266129: (+/-)-N-(1-(4-chlorophenyl)-3-(dimethylamino)propan-2-yl)-N-(1,4-dioxaspiro[4.5]decan-8-yl)-1-naphthamide. CHEMBL468430. Affinity Data: IC50: 13nM. View Source
- [2] BindingDB. BDBM50275897: methyl 2-(N-(1,4-dioxaspiro[4.5]decan-8-yl)benzo[b)thiophene-2-carboxamide. Affinity Data: IC50: 89nM. View Source
